MMP-9 Inhibitor I, also known as (2R)-2-[(4-Biphenylsulfonyl)amino]-3-phenylpropionic acid, is a synthetic, cell-permeable, and reversible inhibitor of matrix metalloproteinase-9 (MMP-9) [, , ]. MMPs are a family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix (ECM) remodeling, influencing various physiological and pathological processes, including development, wound healing, inflammation, and cancer [, , ]. MMP-9, a member of the gelatinase subgroup within the MMP family, exhibits broad substrate specificity, degrading components of the ECM such as gelatin, collagen, and elastin [, ]. Dysregulated MMP-9 activity has been implicated in various diseases, making it an attractive target for therapeutic interventions [, , ]. MMP-9 Inhibitor I serves as a valuable tool in scientific research to investigate the specific roles of MMP-9 in these processes and explore its potential as a therapeutic target.
MMP-9 Inhibitor I is derived from a class of compounds designed to inhibit matrix metalloproteinases, specifically targeting MMP-9. It is classified as a synthetic organic compound with a molecular formula of C₂₇H₃₃N₃O₅S. The compound is characterized by its cell-permeable properties, allowing it to effectively reach its target within biological systems.
The synthesis of MMP-9 Inhibitor I involves multi-step organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The synthesis process must be optimized for yield and purity, considering the biological activity of the final compound.
MMP-9 Inhibitor I features a complex structure that allows it to interact specifically with the active site of MMP-9. The structural analysis reveals:
The three-dimensional conformation of MMP-9 Inhibitor I has been elucidated through X-ray crystallography and molecular modeling studies, demonstrating its fit within the active site of MMP-9.
MMP-9 Inhibitor I undergoes specific interactions with MMP-9 during its inhibitory action:
These interactions are critical for understanding how MMP-9 Inhibitor I can effectively reduce pathological processes mediated by MMP-9.
The mechanism by which MMP-9 Inhibitor I exerts its effects involves several key steps:
Data from kinetic studies indicate that the presence of MMP-9 Inhibitor I leads to an accumulation of inactive forms of proMMP-9, further confirming its inhibitory action.
MMP-9 Inhibitor I possesses distinct physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic uses.
MMP-9 Inhibitor I has several scientific applications:
Matrix metalloproteinase-9 (MMP-9, gelatinase B) is a zinc-dependent endopeptidase that specifically degrades type IV and V collagens, elastin, and fibronectin – fundamental components of the basement membrane and extracellular matrix (ECM) [3]. Under physiological conditions, MMP-9 is essential for tissue morphogenesis, angiogenesis, and wound healing, with its activity tightly regulated by tissue inhibitors of metalloproteinases (TIMPs) and transcriptional controls [1] [3]. However, pathological overexpression disrupts ECM homeostasis, leading to aberrant tissue remodeling and disease progression.
MMP-9 is secreted as an inactive 92-kDa proenzyme (pro-MMP-9) that requires proteolytic activation. Its multidomain structure includes a propeptide domain, catalytic zinc-binding domain, fibronectin-like domain, and hemopexin domain, which collectively determine substrate specificity and cellular localization [3] [8]. Dysregulated activation occurs through inflammatory stimuli (e.g., TNF-α, IL-1β), oxidative stress, or pathogenic factors, resulting in uncontrolled proteolytic activity [5] [8].
In cardiovascular diseases, MMP-9 degrades elastin and collagen in vascular walls, promoting aneurysm formation and atherosclerotic plaque rupture [1] [5]. In acute lung injury, MMP-9-mediated destruction of alveolar basement membranes impairs epithelial repair and exacerbates edema [6]. Neurologically, MMP-9 disrupts the blood-brain barrier (BBB) by cleaving tight junction proteins (claudin-5, occludin) and basal lamina components, facilitating neuroinflammation [7] [8].
Table 1: Pathological Processes Driven by MMP-9 Overexpression
Disease Category | Key MMP-9-Mediated Pathologies | Consequences |
---|---|---|
Cardiovascular | Elastin/collagen degradation in aneurysms; Plaque cap thinning | Aortic rupture; Myocardial infarction |
Neurological | Basal lamina degradation; Tight junction disruption | Blood-brain barrier leakage; Cerebral edema |
Pulmonary | Alveolar basement membrane destruction | Impaired gas exchange; ARDS progression |
Oncological | ECM breakdown; Growth factor release | Tumor invasion; Metastatic niche formation |
MMP-9 overexpression is a hallmark of aggressive malignancies, where it facilitates multiple stages of carcinogenesis through ECM remodeling and non-matrix substrate processing. Tumor-associated macrophages, cancer-associated fibroblasts, and malignant cells themselves secrete MMP-9 in response to oncogenic signals (e.g., EGFR activation, hypoxia) [1] [8].
Key oncogenic roles include:
Table 2: MMP-9 in Tumor Microenvironment Modulation
Molecular Mechanism | Substrates/Pathways Affected | Oncogenic Impact |
---|---|---|
ECM Degradation | Type IV collagen; Laminin; Fibronectin | Basement membrane breaching |
Growth Factor Release | VEGF; TGF-β; IGF-1 | Angiogenesis; Immune evasion |
Cytokine Activation | IL-1β; TNF-α | Chronic inflammation; Proliferation |
Adhesion Molecule Shedding | E-cadherin; ICAM-1 | Enhanced motility; EMT promotion |
Broad-spectrum MMP inhibitors (e.g., marimastat) failed clinically due to musculoskeletal toxicity from inhibition of protective MMPs (e.g., MMP-1) and lack of selectivity [1]. This underscores the need for targeted MMP-9 inhibition that preserves physiological ECM turnover while blocking pathological processes:
Neurological Disorders: In ischemic stroke, MMP-9 peaks at 24h post-infarction, exacerbating BBB leakage and hemorrhagic transformation. MMP-9 knockout mice show 70% reduction in lesion volume versus wild-type [7]. MMP-9 inhibition extends the therapeutic window for thrombolytics like tPA by reducing neurovascular injury risks [7] [10]. Traumatic brain injury models demonstrate that MMP-9 inhibitors (e.g., SB-3CT) attenuate edema by preserving tight junction integrity [10].
Cardiovascular Diseases: MMP-9 drives left ventricular remodeling post-myocardial infarction by activating pro-fibrotic cytokines and degrading myocardial ECM [2] [5]. Plasma MMP-9/TIMP-1 ratios independently predict heart failure progression [2]. In aortic aneurysms, MMP-9-mediated elastolysis weakens vessel walls; doxycycline (MMP inhibitor) reduces expansion rates in clinical trials [1] [3].
Inflammatory and Fibrotic Disorders: MMP-9 amplifies inflammation in acute respiratory distress syndrome (ARDS) by enabling neutrophil transmigration across pulmonary barriers [6]. In liver and renal fibrosis, MMP-9 activates TGF-β, promoting myofibroblast differentiation and collagen deposition [9]. Selective inhibition reduces fibrosis progression in animal models of pulmonary and hepatic disease [6] [9].
Table 3: Therapeutic Rationale for Selective MMP-9 Inhibition Across Diseases
Disorder Category | Key Pathogenic Role of MMP-9 | Therapeutic Effect of Inhibition |
---|---|---|
Ischemic Stroke | BBB disruption; Hemorrhagic transformation | Reduced edema; Extended tPA window |
Traumatic Brain Injury | Basal lamina degradation; Neuroinflammation | Preserved BBB integrity; Attenuated edema |
Myocardial Infarction | LV remodeling; Fibrosis activation | Improved cardiac output; Reduced dilation |
Aortic Aneurysm | Medial elastin degradation | Slowed aneurysm expansion |
Pulmonary Fibrosis | Epithelial injury; TGF-β activation | Attenuated collagen deposition |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8